molecular formula C9H13BrN2 B3046655 5-(Bromomethyl)-2-tert-butylpyrimidine CAS No. 126230-75-9

5-(Bromomethyl)-2-tert-butylpyrimidine

Cat. No. B3046655
CAS RN: 126230-75-9
M. Wt: 229.12 g/mol
InChI Key: XSZMKTJVYYBRHQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-tert-butylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has a bromomethyl group attached to the fifth position of the pyrimidine ring. The tert-butyl group is attached to the second position of the pyrimidine ring, making the compound more stable and less reactive than other pyrimidine derivatives.

Scientific Research Applications

Synthesis of Molecular Rods and Ligands

5-(Bromomethyl)-2-tert-butylpyrimidine is utilized in the synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are important for preparing metal-complexing molecular rods. These compounds have applications in creating complex molecular structures and have been synthesized with high efficiency and yields (Schwab, Fleischer, & Michl, 2002).

Preparation of β-Amino Acids

In another application, the compound serves as a precursor for the synthesis of novel β-amino acids, particularly β-amino-5-pyrimidinepropanoic acid and its derivatives. These compounds are significant in peptide and peptidomimetic synthesis, showcasing the compound's utility in creating biologically active molecules (Bovy & Rico, 1993).

Rosuvastatin Synthesis

This compound is also integral in synthesizing key pyrimidine precursors for the production of rosuvastatin, a widely used cholesterol-lowering medication. The synthesis process reported is notably efficient and avoids the need for metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).

Mass Spectrometry and Structural Analysis

The compound has also been studied in mass spectrometry, particularly focusing on the fragmentation patterns of tert-butylpyrimidines. This research is essential for understanding the structural and chemical properties of pyrimidine derivatives (Herbert et al., 1983).

Hydrolysis and Derivative Synthesis

Further, the hydrolysis of 2-t-butyl-5-halopyrimidine (including the bromine variant) is studied for yielding 2-t-butyl-5-hydroxypyrimidine. This reaction is significant for synthesizing various pyrimidine derivatives (Pews, 1990).

Palladium-Catalyzed C-C Coupling

It's also used in palladium-catalyzed aryl-aryl C-C coupling reactions, demonstrating its versatility in chemical synthesis (Verbitskiy et al., 2013).

properties

IUPAC Name

5-(bromomethyl)-2-tert-butylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZMKTJVYYBRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241787
Record name 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126230-75-9
Record name 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-tert-butylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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